molecular formula C15H24N2O2 B1673957 Hydroxylupanine CAS No. 15358-48-2

Hydroxylupanine

Cat. No. B1673957
CAS RN: 15358-48-2
M. Wt: 264.36 g/mol
InChI Key: JVYKIBAJVKEZSQ-YHQUGGNUSA-N
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Description

Hydroxylupanine is a quinolizidine alkaloid (QA) found within the genus Lupinus . It is a secondary metabolite synthesized by plants from lysine, for defense against pathogens and other predators .


Synthesis Analysis

The synthesis of Hydroxylupanine is species-specific and organ-specific . The main derivative of Hydroxylupanine is 13-hydroxylupanine, which is the precursor of a large number of esters . The onset of de novo QA biosynthesis occurs after the metabolization of seed QA during germination .


Molecular Structure Analysis

Hydroxylupanine has a molecular formula of C15H24N2O2 and a molecular weight of 264.3633 . The IUPAC Standard InChI is InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2 .

Scientific Research Applications

Alkaloid Profile and Antimicrobial Activity

Hydroxylupanine, as part of the alkaloid profile of Lupinus angustifolius, has been identified through gas chromatography-mass spectrometry (GC-MS) analysis. This study found that 13α-Hydroxylupanine was a major alkaloid in the aerial parts of L. angustifolius. The alkaloid extract exhibited significant antibacterial and antifungal activities against various bacteria and fungi, including B. subtilis, S. aureus, P. aeruginosa, and moderately against C. albicans and C. krusei (Erdemoglu, Ozkan, & Tosun, 2007).

Enzymatic Synthesis and Biochemical Applications

A tigloyl-CoA: 13-hydroxylupanine O-tigloyl-transferase enzyme was identified in Lupinus albus seedlings. This enzyme specifically catalyzes the transfer of an acyl group to 13-hydroxylupanine, indicating its role in the biosynthesis of quinolizidine alkaloids. This finding is significant for understanding the biochemical pathways and potential applications in synthesizing specific alkaloid derivatives (Wink & Hartmann, 2004).

Stereostructural Studies

Research on the stereostructure of various hydroxylupanine compounds has been conducted to understand their chemical properties better. For instance, a study on 17-Hydroxylupanine and its perchlorate provided insights into the structural characteristics and potential pharmaceutical applications of these compounds (Thiel, Boczoń, & Wysocka, 2000).

Alkaloid Content in Seeds

The content of hydroxylupanine and other quinolizidine alkaloids in seeds of lupin genotypes has been analyzed to understand their variation and potential implications for food and agricultural use. This research helps in selecting specific lupin varieties for different applications based on their alkaloid profile (Boschin et al., 2008).

Bioactive Compound Studies

Studies on bioactive compounds from various plant species have identified hydroxylupanine as an effective component against certain medical conditions. For instance, research on Leontice kiangnanensis showed that hydroxylupanine and related alkaloids have potential therapeutic applications (Mao, 2001).

Dimeric Forms and Chemical Analysis

Research has also been conducted on the unexpected dimeric forms of hydroxylupanine, providing novel insights into the chemical properties and potential applications of these compounds in various fields (Kurek, Jasiewicz, & Katrusiak, 2017)

Safety And Hazards

Hydroxylupanine is considered hazardous. It is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .

Future Directions

Future research could focus on further elucidation and manipulation of the QA pathway in lupin crops, drawing on examples from model alkaloid species . There is considerable scope to facilitate advances in our knowledge of QAs, leading to the production of improved lupin crops .

properties

IUPAC Name

12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYKIBAJVKEZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934782
Record name 13-Hydroxyspartein-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Hydroxylupanine

CAS RN

15358-48-2
Record name Hydroxylupanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13-Hydroxyspartein-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
KB Torres, NR Quintos, LLB Necha… - … für Naturforschung C, 2002 - degruyter.com
… of 4- and 13α-hydroxylupanine, like 13α-tigloyloxylupanine are … of hydroxylupanine esters (Wink, 1983). Whilst tetracyclic alkaloids like sparteine, lupanine, 3- and 13-hydroxylupanine …
Number of citations: 43 www.degruyter.com
DS Petterson, BN Greirson, DG Allen, DJ Harris… - Xenobiotica, 1994 - Taylor & Francis
… dehydroxylation of 13-hydroxylupanine is not known, but is currently under investigation. In conclusion, our study shows that lupanine and 13-hydroxylupanine are excreted largely …
Number of citations: 21 www.tandfonline.com
OB Abdel-Halim, T Sekine, K Saito, AF Halim… - Phytochemistry, 1992 - Elsevier
… A new lupin alkaloid, (+)-12α-hydroxylupanine, was isolated from the aerial part of Lygos raetam, together with six known alkaloids: (+)-retamine, (+)-sparteine, (−)-lupanine, (−)-…
Number of citations: 27 www.sciencedirect.com
B Proksa, D Uhrín, S Uhrínová… - Collection of …, 1990 - cccc.uochb.cas.cz
… for lupanine5 we calculated6 the shifts for carbon atoms of ring A substituted in position 3, 4 or 5; the best fit of the calculated and observed values was obtained for 3-hydroxylupanine, …
Number of citations: 16 cccc.uochb.cas.cz
OE Edwards, FH Clarke… - Canadian Journal of …, 1954 - cdnsciencepub.com
Silver oxide has been shown to oxidize lupanine to 17-hydroxylupanine. This base gives an anhydronium perchlorate identical with the "dehydrolupanine (NBS)" perchlorate of Marion …
Number of citations: 51 cdnsciencepub.com
N Erdemoglu, S Ozkan, F Tosun - Phytochemistry reviews, 2007 - Springer
… our study were the esters of hydroxylupanine, the most common was 13α-… -hydroxylupanine, during germination specific alkaloid acyltransferases produces a variety of hydroxylupanine …
Number of citations: 150 link.springer.com
T Hatzold, I Elmadfa, R Gross, M Wink… - Journal of Agricultural …, 1983 - ACS Publications
… The main alkaloids are lupanine, sparteine, 13-hydroxylupanine, and 4hydroxylupanine. … More than seven hydroxylupanine esters were recorded in L. mutabilis for the first time. The …
Number of citations: 102 pubs.acs.org
T Borowiak, I Wolska, W Wysocka… - Journal of molecular …, 2005 - Elsevier
The crystal structures of 13α- and 13β-hydroxylupanines present a rare case of unexpected configuration and conformation of bis-quinolizidine alkaloid free bases. The configuration of …
Number of citations: 13 www.sciencedirect.com
MD BRATEK-WIEWIÓROWSKA… - PA Ń …, 1965 - rcin.org.pl
… Basing on analogy with the chemistry of 13-hydroxylupanine, we assume that the esters … of lupa nine and hydroxylupanine in L. angustifolius. In the early phases of growth of L. …
Number of citations: 5 rcin.org.pl
MH Mohamed, HA Hassanean - Phytochemistry, 1997 - Elsevier
A new lupin alkaloid, (−)-13β-hydroxymultiflorine, was isolated from an ethanol extract of the seeds of Lupinus varius, together with 13 known lupin alkaloids. In addition, two new lupin …
Number of citations: 23 www.sciencedirect.com

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